Dimorpholamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-[2-[butyl(morpholine-4-carbonyl)amino]ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O4/c1-3-5-7-21(19(25)23-11-15-27-16-12-23)9-10-22(8-6-4-2)20(26)24-13-17-28-18-14-24/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTMGWSBSDLALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCN(CCCC)C(=O)N1CCOCC1)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057628 | |
| Record name | Dimorpholamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-48-2 | |
| Record name | Dimorpholamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimorpholamine [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimorpholamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-ethylenebis(N-butylmorpholine-4-carboxamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMORPHOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YL4JT0L91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization Studies
Advanced Synthetic Routes for Dimorpholamine
The industrial and laboratory-scale production of this compound relies on synthetic routes that are continually refined to enhance efficiency, purity, and yield. Research in this area targets the core reaction conditions and explores innovative chemical pathways.
The optimization of reaction parameters is a critical process in chemical synthesis to ensure that the production of a target molecule, such as this compound, is both efficient and cost-effective. scholasticahq.com This involves a systematic investigation of various factors that can influence the reaction's outcome. The primary goals are to maximize the product yield, ensure high purity, minimize the number of synthetic steps, and avoid hazardous reagents or extreme conditions. gd3services.com
Commonly optimized parameters include temperature, pressure, reaction time, and the molar ratio of reactants, solvents, and catalysts. prismbiolab.comrsc.org Methodologies such as Design of Experiments (DoE) and One Factor At a Time (OFAT) are employed to systematically explore the impact of these variables. scholasticahq.comprismbiolab.com DoE is a statistical approach that allows for the simultaneous evaluation of multiple parameters, making it more efficient than the traditional OFAT method for identifying optimal conditions. scholasticahq.comprismbiolab.com For instance, in a related synthesis of cellulose (B213188) derivatives, a Doehlert matrix, a type of DoE, was used to optimize factors like temperature, time, and molar ratio, revealing that reaction time was the most significant factor influencing the reaction's efficiency. mdpi.com This statistical approach helps in creating a mathematical model to predict the conditions that will lead to the highest yield and purity. mdpi.com
Table 1: Example of Experimental Design for Synthesis Optimization
This table illustrates a hypothetical experimental design for optimizing the synthesis of a chemical compound, based on the principles of the Doehlert matrix methodology. mdpi.com The design varies multiple factors simultaneously to efficiently map the reaction landscape.
| Experiment Run | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Reactant A:B) | Predicted Yield (%) |
| 1 | 50 | 12 | 1:1 | 75 |
| 2 | 70 | 12 | 1:1 | 82 |
| 3 | 60 | 24 | 1:1 | 88 |
| 4 | 60 | 12 | 1:1.5 | 78 |
| 5 | 70 | 24 | 1:1.5 | 94 |
| 6 | 50 | 24 | 1:0.5 | 65 |
| 7 | 60 | 18 | 1:1 | 85 |
Note: Data is illustrative and based on general optimization principles.
The development of novel synthetic methods is crucial for advancing chemical manufacturing. openaccessjournals.com For heterocyclic compounds like this compound, modern strategies aim to improve efficiency and sustainability. ijper.org Novel approaches could include microwave-assisted synthesis, flow chemistry, and the development of one-pot reactions. nih.govrsc.org
Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters and allows for safer, more scalable production. rsc.org Another innovative strategy is the development of one-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates. This approach reduces solvent waste and purification steps, leading to a more efficient and environmentally friendly process, as demonstrated in the synthesis of certain immunomodulatory drug analogues. nih.gov The application of such modern techniques to this compound synthesis could provide substantial improvements over traditional batch-processing methods.
Synthesis of this compound Derivatives and Analogues for Pharmacological Exploration
This compound serves as a scaffold for the synthesis of new derivatives and analogues aimed at pharmacological discovery. ontosight.ai By systematically modifying its chemical structure, researchers can explore how these changes affect biological activity. nih.govnih.gov
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. azolifesciences.com SAR studies involve synthesizing a series of derivatives where specific parts of the parent molecule, or scaffold, are systematically modified. nih.govbiomolther.org These analogues are then tested for their pharmacological effects to identify which structural features are essential for activity and which can be altered to enhance potency, selectivity, or other desirable properties. azolifesciences.commdpi.com
In the context of this compound, SAR studies would involve creating analogues by modifying its core structure. For example, substituents could be added to the morpholine (B109124) rings, or the central amine group could be altered. The resulting derivatives would be evaluated to determine how these changes impact their interaction with a biological target. nih.gov This process provides critical insights that guide the design of more effective therapeutic agents. mdpi.comnih.gov For instance, studies on other heterocyclic compounds have shown that the addition of specific functional groups, such as halogens or short aliphatic chains, can significantly enhance biological activity. biomolther.orgmdpi.com
Computational modeling has become an indispensable tool in modern drug design, allowing researchers to predict the properties of molecules before they are synthesized in the lab. mdpi.com This in silico approach accelerates the design process by prioritizing compounds that are most likely to have the desired activity. ntop.comfrontiersin.org
Techniques such as molecular docking are used to simulate how a designed derivative might bind to a specific biological target, like a protein receptor. nih.govniscpr.res.in These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds, that are crucial for biological function. nih.gov Computational models can also calculate important physicochemical properties like pKa, solubility, and metabolic stability, which are critical for a molecule's potential as a drug. nih.govnih.gov By using computational methods to explore a vast virtual library of potential this compound derivatives, scientists can rationally design and select a smaller, more promising set of candidates for actual synthesis and pharmacological testing, saving significant time and resources. frontiersin.orgnih.gov
This compound as a Precursor and Reagent in Organic Synthesis
Beyond its own potential applications, this compound is a valuable precursor and reagent in organic synthesis. ontosight.ai A precursor is a compound that serves as a starting material for the creation of other, often more complex, molecules. openaccessjournals.compolytechnique.edu
This compound's structure, which features two morpholine rings and a central secondary amine, provides reactive sites for various chemical transformations. ontosight.ai It can be used in nucleophilic substitution and addition reactions, making it a useful building block for synthesizing a range of other compounds, including potential pharmaceuticals and agrochemicals. ontosight.ai The use of specific molecules as precursors is a key strategy in developing novel functional materials and complex organic structures. researchgate.netpolytechnique.edu
Pharmacological Investigations of Dimorpholamine
Molecular and Cellular Mechanisms of Action
Dimorpholamine, characterized by its two morpholine (B109124) rings, is hypothesized to exert its effects by interacting with the complex signaling pathways of the central nervous system. It is believed to function as a modulator of key neurotransmitter systems, including those for serotonin (B10506), dopamine, and norepinephrine (B1679862). The proposed mechanism involves the binding of this compound to specific neural receptors, which in turn influences the release and reuptake of these crucial chemical messengers, thereby altering synaptic transmission. However, without specific research findings, a detailed elucidation of these mechanisms remains speculative.
Neurotransmitter System Modulation
The modulation of neurotransmitter systems is a critical aspect of neuropharmacology. For this compound, its purported effects on serotonin, dopamine, and norepinephrine are central to its theoretical mechanism of action.
Influence on Serotonin Release and Reuptake Pathways
Currently, there is no publicly available research detailing the specific effects of this compound on serotonin release and reuptake. Scientific investigation would require in vitro assays to determine its binding affinity (Ki) for the serotonin transporter (SERT) and its potency in inhibiting serotonin reuptake (IC50). Such studies are essential to understand its potential as a serotonergic agent.
Influence on Dopamine Release and Reuptake Pathways
Similarly, the influence of this compound on the dopaminergic system is not well-documented in the scientific literature. To ascertain its role, studies measuring its binding affinity for the dopamine transporter (DAT) and its ability to inhibit dopamine reuptake are necessary. Without this data, any claims about its effects on dopamine pathways are unsubstantiated.
Influence on Norepinephrine Release and Reuptake Pathways
The interaction of this compound with the norepinephrine system also remains uncharacterized. Quantitative data on its binding affinity for the norepinephrine transporter (NET) and its impact on norepinephrine reuptake are required to understand its potential noradrenergic activity.
Receptor Binding Kinetics and Specificity
A comprehensive understanding of a compound's pharmacological profile necessitates detailed studies of its receptor binding kinetics. This includes determining the rates of association and dissociation from its target receptors, which provides insights into the duration and nature of its effects. Furthermore, specificity studies across a panel of receptors are crucial to identify its primary targets and potential off-target effects. For this compound, such kinetic and specificity data are not available in the public domain.
Modulation of Synaptic Transmission
The ultimate effect of a neuroactive compound is its ability to modulate synaptic transmission. This can be directly measured using electrophysiological techniques, such as patch-clamp recordings, to assess changes in synaptic currents and potentials in the presence of the compound. These studies would provide direct evidence of how this compound alters communication between neurons. However, no such electrophysiological studies on this compound have been published.
Ion Channel and Receptor Interactions
Current scientific literature based on available research does not provide specific evidence detailing the direct influence of this compound on the glutamate (B1630785) receptor pathway. Glutamate is recognized as the primary excitatory neurotransmitter within the vertebrate central nervous system, playing a crucial role in a vast array of physiological functions. creative-diagnostics.comnih.gov Its signaling is mediated through two main categories of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). creative-diagnostics.comnih.gov
Ionotropic receptors, which include NMDA, AMPA, and Kainate receptors, are ligand-gated ion channels that facilitate fast excitatory synaptic transmission by allowing the influx of cations upon glutamate binding. creative-diagnostics.compittmedneuro.com Metabotropic receptors are G protein-coupled receptors that modulate signaling cascades more slowly, influencing gene expression and protein synthesis, which can regulate neurotransmission and synaptic plasticity. nih.govyoutube.com The activation of these pathways is critical for functions like learning and memory. nih.gov Given the central role of the glutamatergic system, the potential interaction with any neuroactive compound is of scientific interest, though specific investigations into this compound's effects in this area have not been documented in the provided research.
Detailed studies specifically investigating the modulation of calcium ion channels by this compound are not described in the available research. Calcium channels are vital for numerous cellular functions, and their modulation by pharmacological agents can significantly alter a cell's functional state by regulating calcium influx. nih.gov Voltage-gated calcium channels, in particular, are key targets for many drugs. nih.gov The modulation of these channels can lead to a variety of physiological effects, making them an important area of pharmacological investigation. nih.govbiorxiv.org While the specific actions of this compound on these channels remain uncharacterized, the general principle of ion channel modulation is a fundamental concept in pharmacology. nih.gov
Electrophysiological Effects on Excitable Membranes
This compound has been demonstrated to exert a significant effect on the duration of action potentials in excitable membranes. nih.gov Research conducted on frog sartorius muscle fibers revealed that exposure to this compound leads to marked and progressive increases in the duration of action potentials. nih.gov This prolongation of the action potential is considered the primary mechanism underlying the twitch potentiation observed in skeletal muscle at certain concentrations of the drug. nih.gov The action potential itself is a complex event involving sequential activation and inactivation of various ion channels, including sodium, potassium, and calcium channels, which together shape its amplitude and duration. youtube.com Pharmacological agents can prolong the action potential by blocking the channels responsible for repolarization, primarily potassium channels. youtube.com The progressive increase in duration caused by this compound suggests a "use-dependent" interaction, where the effect becomes more pronounced with repeated stimulation. nih.govyoutube.com
| Parameter | Observation | Reference |
|---|---|---|
| Action Potential Duration | Marked and progressive increase upon exposure to this compound. | nih.gov |
| Associated Physiological Effect | Twitch potentiation in skeletal muscle. | nih.gov |
| Parameter | Finding | Reference |
|---|---|---|
| Resting Membrane Potential | Slight depolarization observed. | nih.gov |
Studies assessing the impact of this compound on the neuromuscular junction have concluded that the drug does not affect the endplate potential (EPP). nih.gov The EPP is the depolarization of the postsynaptic muscle fiber membrane that occurs in response to the release of a neurotransmitter from the presynaptic terminal. nih.gov It is a graded potential, and its amplitude is a key determinant of whether a muscle fiber will generate an action potential. mdpi.com The finding that this compound does not alter the EPP indicates that its mechanism of action is unlikely to involve interference with the presynaptic release of acetylcholine (B1216132) or its interaction with postsynaptic nicotinic receptors. nih.gov This localizes its primary electrophysiological effects directly to the muscle membrane itself, rather than the neuromuscular transmission process. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Endplate Potential (EPP) | Not affected by this compound. | nih.gov |
Antioxidant Activity Investigations
Currently, there is a lack of specific published research investigating the direct antioxidant activities of this compound. While neuroprotective properties have been suggested, which can sometimes be linked to antioxidant effects, direct evidence from assays measuring the scavenging of free radicals or the inhibition of lipid peroxidation specific to this compound is not available in the reviewed literature.
Systemic Pharmacodynamics and Biological Responses
Preliminary research indicates that this compound exerts a range of effects on the central nervous system. patsnap.com It is classified as a psychoactive compound, and its primary mechanism is thought to involve the modulation of key neurotransmitter systems within the brain. patsnap.com
Initial studies suggest that this compound may possess anxiolytic and antidepressant properties. patsnap.com The proposed mechanism for these effects is its ability to influence the release and reuptake of crucial neurotransmitters such as serotonin, dopamine, and norepinephrine. patsnap.com By modulating these pathways, this compound could potentially offer a novel approach for conditions related to anxiety and depression. patsnap.com However, detailed clinical studies are required to substantiate these preliminary findings. patsnap.com
Information regarding specific studies on the cognitive-enhancing effects of this compound is not currently available in the public research domain. While its modulation of neurotransmitters like dopamine and norepinephrine could theoretically influence cognitive processes, dedicated research to evaluate its efficacy as a cognitive enhancer has not been identified.
There is some preliminary evidence to suggest that this compound may have neuroprotective properties. patsnap.com Researchers hypothesize that these effects could be mediated through its influence on glutamate receptors and calcium ion channels. patsnap.com This potential makes it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. patsnap.com Nevertheless, comprehensive research is needed to fully elucidate and confirm these potential benefits. patsnap.com
Specific studies investigating the effects of this compound on neuromuscular transmission are not available in the reviewed scientific literature. The primary focus of the initial research appears to be on its central nervous system effects. patsnap.com
Cardiovascular System Modulation
This compound has been shown to exert a significant pressor effect, similar to that of epinephrine, in animal models such as dogs anesthetized with pentobarbital. nii.ac.jp This increase in blood pressure was effectively reversed by the pre-treatment with an alpha-adrenergic blocking agent, indicating a mechanism involving alpha-adrenergic receptors. nii.ac.jp
The primary driver of this pressor response was identified as catecholamine release, as the majority of the effect was eliminated following bilateral adrenalectomy. nii.ac.jp The residual pressor effect is thought to be a composite of direct vascular actions, a minor cardiotonic effect, and central nervous system actions. nii.ac.jp This evidence supports the classification of this compound as a catecholamine-releasing agent. nii.ac.jp
Table 3: Summary of this compound's Effect on Blood Pressure in Canines
| Experimental Condition | Observed Effect on Blood Pressure | Implied Mechanism |
|---|---|---|
| Administration of this compound | Epinephrine-like pressor effect | Adrenergic stimulation |
| Pre-treatment with α-blocker | Reversal of pressor effect | α-adrenergic receptor mediated |
The administration of this compound can have a distinct, albeit transient, effect on heart rate. In studies with dogs, the characteristic pressor effect was often preceded by a temporary period of hypotension accompanied by a marked slowing of the heart beat (bradycardia). nii.ac.jp
This initial bradycardic and hypotensive phase was demonstrated to be vagally mediated, as it was no longer observed following bilateral vagotomy or the administration of the ganglionic blocker hexamethonium. nii.ac.jp This suggests that this compound can exert a transient, centrally-mediated stimulation of the vagus nerve, leading to a temporary decrease in heart rate before its sympathomimetic effects become dominant.
Respiratory System Stimulation
This compound has been identified in preclinical research as a compound that stimulates the respiratory system. Investigations have demonstrated its capacity to augment key respiratory parameters, indicating a potential for therapeutic applications in conditions requiring respiratory support.
Respiration Rate, Tidal Volume, and Minute Volume Analysis
Below is an interactive data table summarizing the observed effects of this compound on respiratory parameters in comparison to other substances tested in the same preclinical model.
| Compound | Dosage and Route | Effect on Respiration Rate | Effect on Tidal Volume | Effect on Minute Volume |
| This compound | 1 mg/kg, i.v. | Increased | Increased | Increased |
| Caffeine | 10 mg/kg, s.c. | Increased | Increased | Increased |
| Morphine | 10 mg/kg, s.c. | No clear-cut change | Sustained reduction | Sustained reduction |
| Ketamine | 30 mg/kg, i.m. | Sustained reduction | Sustained reduction | Sustained reduction |
| Physiological saline | 1 ml/kg, s.c. and 0.1 ml/kg, i.v. | No clear-cut change | No clear-cut change | No clear-cut change |
| Chlorpromazine | 10 mg/kg, s.c. | No clear-cut change | No clear-cut change | No clear-cut change |
Data sourced from studies on unanesthetized, unrestrained cynomolgus monkeys. jst.go.jp
Respiratory Function Measurement Methodologies in Preclinical Models
The assessment of respiratory function in preclinical models, such as the studies involving this compound, employs specialized and sophisticated methodologies. A primary technique utilized is whole-body plethysmography . This non-invasive method allows for the continuous measurement of respiratory parameters in conscious and unrestrained animals, thereby providing data that is more reflective of the natural physiological state researchgate.netjst.go.jpnih.gov.
In this technique, the animal is placed in a sealed chamber, and the small pressure changes that occur as a result of the animal's breathing are meticulously recorded. These pressure fluctuations are then used to calculate the respiration rate, tidal volume, and minute volume nih.govnih.gov. The use of custom-made whole-body plethysmographs has been validated as a useful tool for these measurements in nonhuman primates researchgate.netjst.go.jp. This methodology is crucial for obtaining reliable and reproducible data on the effects of pharmacological agents like this compound on the respiratory system. Other methodologies in preclinical respiratory research include invasive techniques for more detailed lung mechanics analysis at the endpoint of studies nih.gov.
Immunological and Oncological Research Potential
Currently, there is a lack of publicly available scientific literature and research data regarding the specific immunological and oncological research potential of this compound. Extensive searches of scholarly databases and scientific publications did not yield any studies investigating the effects of this compound on immune responses, such as cytokine production or immune cell function. Similarly, no research was found that explored the potential of this compound in the context of cancer, including its effects on cancer cell lines, tumor growth, or as an adjunct to cancer therapies. Therefore, the role of this compound in these fields remains uninvestigated.
Role in Chronic Disease Management Research
The potential role of this compound in the management of chronic diseases is not documented in the current scientific literature. While its respiratory stimulant properties could theoretically be relevant in certain chronic conditions with respiratory compromise, there are no published studies that have explored this possibility. Research into the application of this compound for any chronic disease, including but not limited to chronic respiratory diseases, neurodegenerative disorders, or chronic inflammatory conditions, has not been reported. Consequently, any potential utility of this compound in chronic disease management is purely speculative at this time and awaits scientific investigation.
Pharmacokinetic and Pharmacodynamic Pk/pd Studies
Bioavailability Determinants
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. slideshare.net It is a critical pharmacokinetic parameter that determines how effectively a compound can access its site of action. patsnap.com The bioavailability of a drug can be influenced by various factors including its solubility, permeability, and susceptibility to first-pass metabolism, where the drug is metabolized in the liver and gut wall before reaching systemic circulation. slideshare.netdynamed.com For dimorpholamine, its ability to be absorbed and utilized by the body is a key determinant of its potential efficacy. patsnap.com However, specific studies identifying and quantifying the determinants of this compound's bioavailability are not extensively documented in the current body of scientific literature.
Metabolic Pathway Elucidation
The metabolism of a drug involves its biochemical transformation into more water-soluble compounds, facilitating its excretion from the body. nih.gov These metabolic pathways are crucial for understanding a drug's duration of action and potential for drug-drug interactions. patsnap.com
Cytochrome P450 Enzyme System Interaction Studies
The Cytochrome P450 (CYP) system is a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast number of drugs and other foreign substances (xenobiotics). dynamed.comnih.gov These enzymes play a central role in Phase I of drug metabolism, which typically involves oxidation, reduction, or hydrolysis reactions. nih.gov The interaction of a compound with specific CYP isozymes (e.g., CYP3A4, CYP2D6) can significantly impact its clearance rate and can lead to clinically relevant drug interactions if co-administered with other drugs that are substrates, inhibitors, or inducers of the same enzymes. iu.edu While the CYP system is a major pathway for drug metabolism, specific in-vitro or in-vivo studies detailing the interaction of this compound with the Cytochrome P450 enzyme system have not been prominently reported in the available scientific literature.
Pharmacokinetic Profile Engineering
Pharmacokinetic profile engineering involves modifying a drug or its formulation to achieve a more desirable absorption, distribution, metabolism, and excretion profile. This can lead to improved efficacy, reduced side effects, and more convenient dosing regimens.
Prodrug Strategies for Pharmacokinetic Control
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. google.comnih.gov The prodrug strategy is a versatile approach used to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, and rapid metabolism. nih.gov By modifying the physicochemical properties of the parent drug, a prodrug can exhibit enhanced absorption and controlled release, thereby altering the pharmacokinetic profile to achieve a higher maximum concentration (Cmax) or a longer half-life (T1/2). google.com While this compound is listed among compounds where prodrug strategies could theoretically be applied, specific research detailing the design and evaluation of this compound prodrugs for pharmacokinetic control is not currently available in the literature. google.comepo.org
Toxicology and Safety Pharmacology Assessment
Preclinical Toxicology Investigations
Preclinical toxicology investigations for chemical compounds are essential to characterize potential adverse effects before human exposure. topra.org These studies aim to identify target organs, understand dose-dependence, and determine the reversibility of toxic effects. topra.org The design of these non-clinical safety studies, including their duration, is guided by regulatory frameworks to support clinical trials. topra.orgwuxiapptec.com
Acute toxicity studies are designed to assess the effects of a substance administered in a single dose or over a short period (typically up to 14 days). wuxiapptec.comnoblelifesci.com These studies help determine the potential for immediate harm and establish dosage for longer-term studies. noblelifesci.com Repeat-dose toxicity studies, on the other hand, evaluate the effects of daily dosing over a specified period, which can range from a few weeks to several months, to characterize adverse effects from prolonged exposure. noblelifesci.comeuropa.eu These studies provide crucial information on target organ toxicity, dose-response relationships, and the potential for cumulative effects. noblelifesci.com
Dimorpholamine has been classified for its acute toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as toxic if swallowed or inhaled and fatal in contact with skin. sigmaaldrich.com
Table 1: GHS Acute Toxicity Classification for this compound
| Exposure Route | GHS Category | Hazard Statement |
|---|---|---|
| Oral | Category 3 | H301: Toxic if swallowed sigmaaldrich.com |
| Inhalation | Category 3 | H331: Toxic if inhaled sigmaaldrich.com |
| Dermal | Category 2 | H310: Fatal in contact with skin sigmaaldrich.com |
In studies on mice, this compound was found to slightly reduce the toxicity of imidacloprid (B1192907) by decreasing lethality and prolonging the time before death. europa.eu Repeat-dose toxicity studies are essential for understanding the effects of chronic exposure. noblelifesci.com For this compound, prolonged or repeated exposure via inhalation is noted to cause damage to organs, specifically the lungs. sigmaaldrich.com
Specific Target Organ Toxicity (STOT) classification is applied to substances that produce significant, non-lethal toxicity in specific organs after single or repeated exposure. chemsafetypro.com This includes effects that can impair function, whether reversible or irreversible. chemsafetypro.com Identification of target organs is a primary goal of non-clinical safety testing. topra.org
Preclinical data identifies the nervous system and the lungs as primary target organs for this compound toxicity. sigmaaldrich.comsigmaaldrich.com
Nervous System : this compound is classified for specific target organ toxicity following a single exposure, with the nervous system being the affected organ system. sigmaaldrich.com This aligns with its known activity as a respiratory stimulant that acts on the brain stem. health.mil
Lungs : Following prolonged or repeated exposure via inhalation, this compound is shown to cause damage to the lungs. sigmaaldrich.com
Table 2: Identified Target Organ Toxicity for this compound
| Exposure Type | Target Organ | Effect |
|---|---|---|
| Single Exposure | Nervous System | Causes damage to organs sigmaaldrich.com |
Functional assessments in toxicology studies are critical for evaluating the physiological impact of a compound beyond structural organ damage. researchgate.net These can include evaluations of the central nervous system, respiratory function, and gastrointestinal and renal systems. researchgate.netresearchgate.net
Evaluation of neurobehavioral effects is a key component of toxicology screening. researchgate.net These assessments can reveal functional changes in the central or peripheral nervous systems. chemsafetypro.com Preclinical studies often use a functional observational battery (FOB) to record behavioral and functional changes in animals. researchgate.net In studies involving other substances, overt signs of toxicity at near-lethal doses included apathy, reduced motility, spasms, and periodic tremors, which are indicative of neurobehavioral impairment. europa.eu While detailed neurobehavioral studies specifically for this compound are not extensively documented in the provided results, its action as a central nervous system stimulant suggests that such assessments would be a critical part of its toxicological profile. health.milnih.gov Research on amphetamine, another CNS stimulant, shows that it can modulate systems involved in cognition, mood, and motivated behavior. nih.gov
The gastrointestinal (GI) and genitourinary (GU) systems are responsible for nutrient absorption and waste elimination, making them important areas for toxicological assessment. nih.gov A focused assessment collects data on signs and symptoms of GI and GU diseases. nih.gov Standard assessments may involve monitoring for changes in body weight, food and water consumption, and analysis of clinical chemistry and urinalysis parameters. chemsafetypro.com In cases of chronic kidney failure, studies have revealed significant morphofunctional disturbances in the gastrointestinal tract, including changes to the intestinal mucosa and microflora. nih.gov While these general assessment methods are standard in toxicology, specific studies detailing the direct effects of this compound on renal and gastrointestinal systems were not found in the provided search results.
Immunotoxicology is a field that assesses the adverse effects of chemical substances on the immune system. nih.gov This applied science evaluates risks by studying effects on immune function in experimental models. nih.gov Key areas of investigation include potential thymus atrophy, alterations in lymphocyte populations, and changes in cellular immunity. nih.gov For example, studies on other chemicals have shown effects like thymus atrophy in the offspring of treated rats and altered distribution of lymphocyte populations in primates. nih.gov The development of biopharmaceuticals and emerging technologies continues to advance the methods used for these assessments. researchgate.net Specific immunotoxicology studies on this compound are not detailed in the provided search results.
Functional Assessments in Toxicology Studies
Safety Pharmacology Studies
Safety pharmacology studies are a critical component of non-clinical drug development, designed to identify potential undesirable pharmacodynamic effects of a substance on essential physiological functions. europa.eucriver.com These studies are mandated by regulatory bodies to assess the risk to human subjects prior to first-in-human clinical trials. vivotecnia.comaltasciences.com The primary objective is to investigate the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, which form the "core battery" of tests as defined by the International Council for Harmonisation (ICH) S7A guidelines. europa.euitrlab.com
Core Battery Studies (ICH S7A Guidelines)nih.gov
The core battery of safety pharmacology studies focuses on the organ systems considered most critical for sustaining life. europa.eu These evaluations are typically conducted before human exposure to a new pharmaceutical agent to protect clinical trial participants from potential adverse effects on vital functions. researchgate.net The studies are designed to detect undesirable pharmacodynamic properties that may have relevance to human safety. criver.com
According to ICH S7A guidelines, the assessment of a new chemical entity's effect on the cardiovascular system is paramount. researchgate.netich.org These studies investigate potential effects on blood pressure, heart rate, and the electrocardiogram (ECG). criver.comaltasciences.com Advanced assessments may also include evaluations of cardiac output, ventricular contractility, and vascular resistance. europa.eu For many studies, cardiovascular parameters are monitored via telemetry in conscious, freely moving animals to provide continuous data on cardiac function. vivotecnia.comitrlab.com
While detailed public data from specific cardiovascular safety studies on this compound is limited, preliminary research indicates that the compound may cause changes in blood pressure and heart rate irregularities. patsnap.com Given its mechanism of action, which is thought to involve the modulation of key neurotransmitters, a thorough evaluation of its cardiovascular profile in line with ICH S7A and S7B guidelines is a standard part of its preclinical assessment. researchgate.netpatsnap.com
Table 1: Key Parameters in Cardiovascular Safety Assessment (ICH S7A)
| Parameter | Description | Method of Assessment |
|---|---|---|
| Blood Pressure | Measurement of arterial pressure. | Telemetry, tail-cuff method. altasciences.comitrlab.com |
| Heart Rate | Number of heartbeats per minute. | Telemetry, ECG recording. criver.comaltasciences.com |
| Electrocardiogram (ECG) | Recording of the heart's electrical activity. | Telemetry, surface ECG. criver.com |
| Ventricular Repolarization | Assessed by QT interval duration on the ECG. | In vitro hERG assay, in vivo ECG. criver.com |
The ICH S7A guideline requires an appropriate assessment of the test substance's effects on the central nervous system (CNS). europa.eu Standard evaluations include monitoring for changes in motor activity, behavior, coordination, sensory and motor reflex responses, and body temperature. europa.eualtasciences.com A functional observational battery (FOB) or a modified Irwin test are common methods used to systematically assess a wide range of potential neurological and behavioral effects in rodents. europa.eunih.gov
This compound is classified as a psychoactive compound with potential effects on the CNS. patsnap.com Its primary targets are believed to be neurotransmitter pathways, including serotonin (B10506), dopamine, and norepinephrine (B1679862), which could lead to a range of neuropharmacological effects. patsnap.com Therefore, a comprehensive CNS safety assessment is crucial. This would typically involve an Irwin test or FOB to characterize any behavioral, neurological, or physiological changes resulting from the administration of the compound. vivotecnia.comitrlab.com
Table 2: Assessed Parameters in Central Nervous System Functional Observational Battery (FOB)
| Category | Example Parameters | Description |
|---|---|---|
| Behavioral | Spontaneous activity, grooming, posture. | Observation of the animal's natural behavior in its environment. itrlab.com |
| Autonomic | Body temperature, salivation, pupil size. | Assessment of the autonomic nervous system's response. europa.euitrlab.com |
| Neuromuscular | Gait, grip strength, motor coordination. | Evaluation of muscle function and coordination. itrlab.com |
| Sensory/Motor Reflexes | Startle response, righting reflex, tail pinch response. | Measurement of reflex arcs and sensory responsiveness. europa.eu |
The respiratory system is the third component of the ICH S7A core battery. europa.eu Studies must appropriately evaluate the effects of a test substance on respiratory function. europa.eu Key parameters for assessment include respiratory rate and other measures like tidal volume or hemoglobin oxygen saturation. europa.eualtasciences.com Whole-body plethysmography is a common technique used to monitor these respiratory parameters in conscious animals. vivotecnia.comnih.gov Clinical observation alone is generally considered insufficient for a thorough respiratory assessment. europa.eu The evaluation should encompass both the "pumping apparatus" (which moves air) and the "gas exchange unit" (the lungs). creative-biolabs.comresearchgate.net
Specific research findings on the effects of this compound on the respiratory system are not detailed in available literature. However, substances that act on the central nervous system can have secondary effects on the control of breathing. patsnap.com Additionally, combining CNS depressant substances with this compound could potentially increase the risk of respiratory depression. patsnap.com A standard respiratory safety pharmacology study would quantify the compound's impact on key ventilatory parameters. researchgate.net
Table 3: Core Parameters in Respiratory Safety Assessment (ICH S7A)
| Parameter | Description | Method of Assessment |
|---|---|---|
| Respiratory Rate | The number of breaths taken per minute. | Whole-body plethysmography. altasciences.comresearchgate.net |
| Tidal Volume | The volume of air moved into or out of the lungs during a normal breath. | Whole-body plethysmography. europa.eucreative-biolabs.com |
| Minute Volume | The total volume of gas inhaled or exhaled from the lungs per minute (Respiratory Rate x Tidal Volume). | Calculated from plethysmography data. creative-biolabs.com |
| Hemoglobin Oxygen Saturation | The extent to which hemoglobin is saturated with oxygen. | Pulse oximetry. europa.eu |
Potential Adverse Reactions and Side Effects Researchitrlab.com
Beyond the core battery, research into specific potential adverse reactions is conducted based on a compound's known pharmacological properties or chemical class. europa.eu This includes investigating mechanisms of adverse effects that are observed during other non-clinical or clinical studies. erbc-group.com
Serotonin Syndrome Risk Assessmentitrlab.com
Serotonin syndrome, more accurately termed serotonin toxicity, is a potentially life-threatening condition resulting from excessive serotonergic activity in the nervous system. rch.org.aumedsafe.govt.nz The condition is not an idiosyncratic reaction but a predictable consequence of excess serotonin, making it a dose-related toxicity. nih.gov It is characterized by a triad (B1167595) of clinical features: changes in mental status (e.g., agitation, confusion), neuromuscular abnormalities (e.g., tremor, clonus, hyperreflexia), and autonomic hyperactivity (e.g., tachycardia, diaphoresis, hyperthermia). uspharmacist.com
The risk of serotonin syndrome increases significantly when two or more serotonergic drugs are taken concurrently, especially those with different mechanisms of action. nih.govmedsafe.govt.nz Preliminary studies suggest that this compound modulates serotonin pathways. patsnap.com This mechanism inherently creates a potential risk for serotonin syndrome, particularly if the compound is combined with other serotonergic agents such as selective serotonin reuptake inhibitors (SSRIs), serotonin and norepinephrine reuptake inhibitors (SNRIs), or monoamine oxidase inhibitors (MAOIs). patsnap.commedsafe.govt.nz An assessment of this risk is therefore a critical safety consideration. Diagnosis is based on a history of exposure to a serotonergic agent and the presence of specific clinical signs. nih.gov
Table 4: Clinical Features for Diagnosis of Serotonin Toxicity (Based on Hunter Toxicity Criteria)
| Feature | Description |
|---|---|
| History of Exposure | Recent ingestion or dose increase of one or more serotonergic agents. nih.gov |
| Spontaneous Clonus | Involuntary, rhythmic muscle contractions and relaxations. Considered diagnostic in the presence of a serotonergic agent. nih.gov |
| Inducible or Ocular Clonus | Clonus that occurs with a stimulus (e.g., tapping the patellar tendon) or is visible in the eyes, accompanied by agitation or diaphoresis (sweating). nih.gov |
| Tremor and Hyperreflexia | Shaking and exaggerated reflex responses. nih.gov |
| Hypertonia | Increased muscle tone or rigidity. nih.gov |
| Hyperthermia | Temperature above 38°C (100.4°F), especially when present with other neuromuscular signs. nih.gov |
Cardiovascular Parameter Alterations (Blood Pressure, Heart Rate)
This compound has been identified as a potent analeptic agent with a stimulating action on blood pressure. researchgate.net Preliminary studies have indicated that more severe adverse reactions associated with the compound could involve changes in blood pressure and irregularities in heart rate. patsnap.com
Research on isolated animal hearts has provided more detailed insights into its cardiac action. In studies using an isolated frog's heart, this compound demonstrated a positive inotropic action, meaning it increased the force of muscular contractions. researchgate.net This effect was observed to be definite at concentrations of 0.15 to 0.3 mg/ml, with higher doses producing a more pronounced positive inotropic effect, which could be followed by a disturbance of heart rhythm. researchgate.net Similarly, experiments on a dog's heart-lung preparation also showed a marked positive inotropic action. researchgate.net While one early study noted only a slight negative inotropic action in an isolated perfused rabbit heart, later research was able to produce a positive inotropic effect under certain conditions. researchgate.net
Table 1: Observed Cardiovascular Effects of this compound in Preclinical Studies
| Parameter | Observed Effect | Study Model | Reference |
|---|---|---|---|
| Blood Pressure | Stimulating action | General observation | researchgate.net |
| Heart Rate | Potential for irregularities and rhythm disturbance at higher doses | Isolated frog heart | researchgate.netpatsnap.com |
| Myocardial Contractility (Inotropy) | Positive inotropic action (increased force of contraction) | Isolated frog heart, dog heart-lung preparation | researchgate.net |
Drug Interaction Studies and Risk Assessment
The potential for drug interactions with this compound is a critical area of assessment, particularly concerning substances that act on the central nervous system (CNS). patsnap.compfizermedicalinformation.com
Interactions with Central Nervous System Depressants
Due to its activity within the central nervous system, combining this compound with CNS depressants is ill-advised. patsnap.com The concomitant use of CNS depressants such as alcohol, benzodiazepines, or opioids can lead to an additive pharmacologic effect. patsnap.compfizermedicalinformation.com This can significantly increase the risk of severe outcomes including hypotension (low blood pressure), respiratory depression, profound sedation, coma, and even death. patsnap.compfizermedicalinformation.comdrugs.com Regulatory bodies have issued strong warnings about the dangers of combining opioids with benzodiazepines or other CNS depressants for this reason. fda.gov Therefore, if co-administration were necessary, it should be reserved for patients where no other alternatives are adequate, using the minimum required dosages and durations. pfizermedicalinformation.comdrugs.com
Table 2: Potential Risks of Co-administration of this compound with CNS Depressants
| Interacting Substance Class | Examples | Potential Clinical Impact | Reference |
|---|---|---|---|
| Central Nervous System (CNS) Depressants | Alcohol, benzodiazepines, opioids, other sedatives/hypnotics, muscle relaxants | Enhanced sedative effects, respiratory depression, hypotension, profound sedation, coma, death | patsnap.compfizermedicalinformation.comfda.govdrugs.com |
Inhibition of this compound Effects on Biological Pathways
The mechanism of action for this compound is not fully elucidated but is understood to involve the modulation of key neurotransmitter systems, including serotonin, dopamine, and norepinephrine. patsnap.com There is also some evidence suggesting an influence on glutamate (B1630785) receptors and calcium ion channels. patsnap.com The inhibition of this compound's effects would theoretically involve interference with these biological pathways.
Enzyme inhibitors can regulate metabolic pathways by reducing the activity of specific enzymes. longdom.org This can occur through competitive inhibition, where a molecule competes with the substrate for the enzyme's active site, or non-competitive inhibition, where the inhibitor binds to a different site, changing the enzyme's shape and function. longdom.org
Given that this compound's metabolism could be affected by the cytochrome P450 enzyme system, drugs that inhibit these enzymes could alter its concentration, potentially leading to increased toxicity or reduced efficacy. patsnap.com Furthermore, inhibitors targeting specific components of the serotonin, dopamine, or norepinephrine signaling cascades could counteract or alter the pharmacological activity of this compound. patsnap.comnih.gov For instance, the inhibition of a specific kinase in a signaling pathway can have downstream effects, and in some cases, can even activate parallel pathways. nih.gov
Potential Antidote Research (e.g., reducing imidacloprid toxicity)
Imidacloprid is a widely used neonicotinoid insecticide that acts on nicotinic acetylcholine (B1216132) receptors (nAChRs). frontiersin.orgremedypublications.com In cases of poisoning, there is currently no specific antidote available. frontiersin.orgmsdvetmanual.comijccm.org The standard of care for imidacloprid poisoning is primarily symptomatic and supportive, which may include decontamination measures like gastric lavage and hemoperfusion to reduce the concentration of the toxin in the blood. frontiersin.orgremedypublications.com A review of the available scientific literature does not indicate that this compound has been researched or identified as a potential antidote for reducing imidacloprid toxicity. frontiersin.orgmsdvetmanual.comijccm.orgresearchgate.net Treatment with oximes, sometimes used in other types of pesticide poisoning, is considered ineffective or potentially contraindicated for neonicotinoid poisoning. remedypublications.com
Long-term Safety and Environmental Impact Research
Specific research on the long-term safety and environmental impact of this compound is not extensively detailed in the available literature. However, the potential environmental effects of pharmaceutical compounds are an area of growing scientific concern. nih.govfrontiersin.org
Pharmaceuticals can enter the environment, with low levels of various compounds being detected in soils, surface waters, and groundwaters. nih.gov The long-term consequences of this exposure on ecosystems are not fully understood. nih.govfrontiersin.org Because many pharmaceuticals are designed to be biologically active, they can have unintended effects on wildlife and microorganisms even at low concentrations. nih.gov
For example, long-term exposure to the pharmaceutical ethinylestradiol at environmentally relevant concentrations has been shown to cause reproductive failure in fish populations. nih.gov Assessing the environmental risk of a compound like this compound would require studies focused on its persistence, potential for bioaccumulation in the food chain, and its long-term effects on non-target terrestrial and aquatic organisms. nih.gov Such research is essential to quantify any potential risk and understand the broader ecological implications. frontiersin.orgeuropa.eu
Analytical Methodologies for Dimorpholamine Research
Qualitative and Quantitative Analysis Techniques
Analytical procedures for Dimorpholamine can be broadly categorized into qualitative and quantitative analysis. Qualitative analysis is concerned with identifying the compound and confirming its molecular structure, essentially answering the question "What is it?". michiganstateuniversityonline.com Quantitative analysis, on the other hand, measures the amount of this compound present in a sample, answering "How much is there?". michiganstateuniversityonline.com Many modern analytical techniques can provide both types of information. mdpi.comdiva-portal.org
The choice of technique depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and whether the goal is simple identification or precise measurement. nih.govmdpi.com
Spectroscopic methods are a cornerstone of pharmaceutical analysis, utilizing the interaction of electromagnetic radiation with a sample to obtain information about its structure and concentration. nih.govspectroscopyonline.com These techniques are powerful tools for both qualitative and quantitative assessments of compounds like this compound. nih.gov
Mass Spectrometry (MS): Often coupled with a chromatographic system (e.g., LC-MS or GC-MS), MS is a highly sensitive technique that measures the mass-to-charge ratio of ionized molecules. nih.gov It provides information about the molecular weight of this compound and, through fragmentation patterns, offers detailed structural insights, making it invaluable for unequivocal identification. nih.govencyclopedia.pub In pharmacokinetic studies, LC-MS is a gold standard for measuring drug levels in biological fluids like plasma. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for qualitative analysis, providing detailed information about the carbon-hydrogen framework of a molecule. nih.govgoogleapis.com While generally used for structural elucidation, quantitative NMR (qNMR) can also be employed for assay determination. For this compound, NMR would be used to confirm its identity by comparing the resulting spectrum with that of a reference standard. googleapis.com
Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, measures the absorption of infrared radiation by a molecule's chemical bonds. spectroscopyonline.com The resulting spectrum is a unique "molecular fingerprint" that can be used to identify this compound by matching it against a reference spectrum. It is particularly useful for identifying the presence of specific functional groups within the molecule. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule. diva-portal.org While less specific than MS or NMR, it is a simple, robust, and cost-effective method for quantitative analysis, often used in conjunction with HPLC where a UV-Vis detector quantifies the analyte as it elutes from the column. encyclopedia.pubnih.gov
The following table summarizes the primary applications of these spectroscopic techniques in the analysis of this compound.
| Technique | Primary Use | Information Provided |
| Mass Spectrometry (MS) | Qualitative & Quantitative | Molecular weight, structural fragments, high-sensitivity quantification. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) | Qualitative | Detailed molecular structure, atomic connectivity. nih.govgoogleapis.com |
| Infrared (IR) Spectroscopy | Qualitative | Presence of functional groups, "molecular fingerprint". spectroscopyonline.com |
| UV-Visible Spectroscopy | Quantitative | Concentration of the analyte in solution. diva-portal.orgencyclopedia.pub |
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. labinsights.nl These methods are central to the analysis of pharmaceuticals for separating the active ingredient from excipients, impurities, or degradation products. encyclopedia.pub The inclusion of this compound in resources like the Japanese Pharmacopoeia suggests that standardized chromatographic methods for its analysis exist. pmda.go.jppmda.go.jp
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique in the pharmaceutical industry. encyclopedia.pub It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. mdpi.com For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) would be a common approach. ekb.eg Coupled with a UV or mass spectrometry detector, HPLC is a powerful tool for both the quantification (assay) and purity analysis of this compound. encyclopedia.pubnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that uses smaller particle sizes in the column to achieve faster and more efficient separations. mdpi.com
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. psu.edu Direct analysis of this compound by GC may be challenging due to its polarity and molecular weight. However, GC can be employed after a derivatization step, where the polar functional groups of this compound are chemically modified to increase its volatility. psu.eduobrnutafaza.hr GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation and identification capabilities. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective chromatographic method used for qualitative analysis and rapid purity checks. labinsights.nl It can be used to quickly identify this compound by comparing its migration distance on the TLC plate to that of a standard and to detect the presence of impurities. labinsights.nl
| Method | Principle | Typical Application for this compound | Detector Pairing |
| HPLC/UHPLC | Separation based on partitioning between liquid mobile and solid stationary phases. mdpi.com | Assay, purity testing, impurity profiling. encyclopedia.publabmanager.com | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). encyclopedia.pubmdpi.com |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. psu.edu | Analysis of impurities or after derivatization for quantification. nih.govpsu.edu | Flame Ionization Detector (FID), Mass Spectrometry (MS). nih.govpmda.go.jp |
| Thin-Layer Chromatography (TLC) | Separation on a planar surface. labinsights.nl | Rapid identification, preliminary purity screening. labinsights.nl | Visual (staining reagents), UV lamp. |
Electrochemical methods analyze an analyte by measuring changes in electrical properties like potential or current within an electrochemical cell. mdpi.com These techniques are known for their high sensitivity, speed, and relatively low cost. researchgate.net
Voltammetric techniques, a subset of electrochemical methods, measure the current resulting from the application of a varying potential. researchgate.net Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide both qualitative information (from the potential of the current peak) and quantitative data (from the intensity of the peak current). mdpi.com The applicability of these methods to this compound would depend on its electrochemical activity (i.e., its ability to be oxidized or reduced within the solvent's potential window). Given the presence of amine functional groups, it is plausible that this compound could be analyzed using these techniques, though specific applications are not widely documented. researchgate.netnih.gov
Immunoaffinity methods are highly selective techniques that utilize the specific binding interaction between an antibody and its target antigen. mdpi.com An immunoaffinity column, for instance, uses monoclonal antibodies immobilized on a solid support to capture the target analyte (e.g., this compound) from a complex matrix like urine or plasma. nih.gov After washing away unbound components, the purified analyte is eluted and quantified, often by LC-MS. nih.gov
While no specific immunoaffinity methods for this compound are described in the literature, this approach is feasible. It would require the development of monoclonal antibodies specific to this compound. The primary advantage of this method is its exceptional selectivity, which allows for very clean sample preparation and the ability to detect trace levels of the compound in complex biological samples. mdpi.comnih.gov
Sample Preparation and Derivatization Techniques
Effective sample preparation is a critical prerequisite for accurate and reliable analysis. pmda.go.jp The goal is to extract this compound from its matrix (e.g., a pharmaceutical formulation, biological fluid) and remove interfering substances. mdpi.com Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (for biological samples). nih.gov
In some cases, the chemical structure of an analyte must be modified prior to analysis to make it more suitable for a given analytical technique. This process is known as derivatization. obrnutafaza.hr For this compound, derivatization would be most relevant for GC analysis. psu.edu The amine functional groups in this compound are polar and can engage in hydrogen bonding, which decreases volatility and can lead to poor peak shape in GC. psu.educhemcoplus.co.jp
Common derivatization strategies for amines include:
Silylation: This is the most widely used derivatization procedure for GC, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) or other alkylsilyl group. This increases volatility and thermal stability. obrnutafaza.hrchemcoplus.co.jp
Acylation: This involves reacting the amine with an acylating agent to form an amide, which is typically less polar and more volatile. obrnutafaza.hr
Alkylation: This process forms derivatives such as esters, ethers, or amides. obrnutafaza.hr
Derivatization can also be used in HPLC to attach a chromophore or fluorophore to the this compound molecule, enhancing its detectability by UV-Vis or fluorescence detectors, respectively. nih.govgoogle.com
Method Validation and Reliability Assessment
Once an analytical method for this compound is developed, it must be validated to demonstrate its suitability for the intended purpose. labmanager.comeuropa.eu Method validation is a regulatory requirement that provides documented evidence that the method consistently produces a result that meets pre-determined acceptance criteria. demarcheiso17025.com The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q2(R2), that outline the parameters to be investigated during validation. europa.eu
The key characteristics assessed during method validation are summarized in the table below.
| Validation Characteristic | Definition | Purpose |
| Accuracy | The closeness of test results to the true value. europa.eu | To demonstrate that the method provides a result that is correct. demarcheiso17025.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu | To show the method's repeatability and reproducibility under various conditions. demarcheiso17025.com |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). europa.eu | To ensure that the signal being measured is only from the analyte of interest. demarcheiso17025.com |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu | To establish the sensitivity of the method for trace-level analysis. demarcheiso17025.com |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu | To define the lower limit of the method for precise measurements. demarcheiso17025.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu | To confirm a proportional relationship between signal and concentration. labmanager.com |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu | To define the concentration boundaries within which the method is reliable. demarcheiso17025.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu | To demonstrate the method's reliability during normal usage. demarcheiso17025.com |
Bioanalytical Method Development for Biological Matrices
The development of sensitive and specific bioanalytical methods is a prerequisite for the accurate quantification of this compound in biological matrices such as plasma, serum, urine, and tissues. epo.orgsygnaturediscovery.compacificbiolabs.com The primary goal is to establish a set of procedures that can reliably measure the concentration of the analyte. nih.gov This process involves several key stages, from initial method design to full validation, ensuring the data generated is suitable for regulatory submissions. nih.goveuropa.eu
Commonly employed analytical techniques for the quantification of small molecule drugs like this compound include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). researchgate.netfrontiersin.orgcerilliant.com HPLC methods, often coupled with ultraviolet (UV) detection, can be developed for routine analysis. researchgate.netnih.govresearchgate.netdiva-portal.orgmdpi.com For instance, a reverse-phase HPLC method utilizing a Newcrom R1 column has been described for the separation of this compound, employing a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry detection, formic acid can be substituted for phosphoric acid. admescope.com
LC-MS/MS is the preferred method in many bioanalytical laboratories due to its high sensitivity, selectivity, and specificity, allowing for the accurate measurement of low concentrations of drugs and their metabolites in complex biological fluids. frontiersin.orgnih.govnih.govmdpi.comjyoungpharm.org The development of an LC-MS/MS method involves optimizing chromatographic conditions to separate the analyte from endogenous matrix components and tuning the mass spectrometer for sensitive and specific detection using modes like multiple reaction monitoring (MRM). nih.govmdpi.com
Method validation is a critical component of bioanalytical method development and is performed in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.goviarc.fr Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. mdpi.com
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. mdpi.com
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. mdpi.com
Recovery: The efficiency of the extraction process. mdpi.com
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage). anapharmbioanalytics.commdpi.comnih.gov
A summary of typical bioanalytical techniques is provided in the table below.
| Technique | Principle | Common Detector | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. | Ultraviolet (UV) nih.govmdpi.com | Suitable for quantification, especially at higher concentrations. A specific method for this compound separation exists. admescope.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. frontiersin.org | Triple Quadrupole Mass Spectrometer nih.govmdpi.com | Highly sensitive and specific, ideal for quantifying low levels of this compound and its metabolites in complex biological matrices. jyoungpharm.org |
Assessment of Conjugated Payload Analysis
The term "conjugated payload" typically refers to the active component of an antibody-drug conjugate (ADC) that is linked to a monoclonal antibody. metabolomicscentre.ca In the context of a small molecule like this compound, this subsection would address the analysis of this compound that has been conjugated to another molecule in vivo, such as through metabolic processes like glucuronidation or sulfation. frontiersin.orgmdpi.com These conjugation reactions are common metabolic pathways for drugs containing hydroxyl or amine functionalities. nih.gov
The assessment of such conjugated metabolites is crucial for a complete understanding of the drug's disposition. nih.gov Analytical strategies often involve either direct or indirect measurement.
Direct Measurement: This involves the direct quantification of the intact conjugated metabolite using techniques like LC-MS/MS. This requires the synthesis and characterization of the conjugated metabolite to serve as a reference standard. nih.gov
Indirect Measurement: This approach involves cleaving the conjugate to release the parent drug (this compound) prior to analysis. This is often achieved through enzymatic hydrolysis (e.g., using β-glucuronidase or sulfatase) or chemical hydrolysis. frontiersin.org The increase in the concentration of the parent drug after hydrolysis provides an indirect measure of the amount of the conjugated metabolite present.
The table below outlines the general approaches for analyzing conjugated metabolites.
| Approach | Description | Key Considerations |
| Direct Quantification | Direct analysis of the intact conjugate (e.g., this compound-glucuronide) using LC-MS/MS. | Requires an authentic reference standard of the conjugate. Provides the most accurate quantification. |
| Indirect Quantification via Hydrolysis | Enzymatic or chemical cleavage of the conjugate bond to release free this compound, which is then quantified. | The efficiency of the hydrolysis reaction must be validated. Can be a practical approach when a reference standard for the conjugate is unavailable. frontiersin.org |
Quantification of Free Drug and Metabolites
The quantification of the free (unbound) form of a drug and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies, as the free form is generally considered to be the pharmacologically active portion. sygnaturediscovery.com Bioanalytical methods for this purpose must be highly sensitive and specific. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of free drugs and their metabolites due to its superior sensitivity and selectivity. nih.govjyoungpharm.orgnih.gov The development of a quantitative LC-MS/MS assay for this compound and its potential metabolites would typically involve the following steps:
Sample Preparation: This step is critical to remove proteins and other interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comnih.gov
Chromatographic Separation: An appropriate HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) column and mobile phase are selected to achieve a good separation of this compound and its metabolites from each other and from endogenous matrix components. mdpi.commdpi.com
Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode, typically multiple reaction monitoring (MRM), to ensure highly selective detection and quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte. nih.govmdpi.com
Method Validation: The method is fully validated according to regulatory guidelines to ensure its reliability for the intended application. nih.goviarc.fr
Although specific validated methods for the quantification of this compound and its metabolites in biological fluids are not widely published, the principles outlined in numerous studies on other small molecules provide a clear framework for how such an analysis would be conducted. diva-portal.orgnih.govnorthwestern.edu For example, a study on the determination of nimodipine (B1678889) in human plasma used LC-MS/MS with a C18 column and a mobile phase of methanol-water-formic acid, achieving a lower limit of quantification of 0.24 ng/ml. northwestern.edu A similar approach could be adapted for this compound.
The following table summarizes key aspects of a hypothetical validated LC-MS/MS method for the quantification of free this compound.
| Parameter | Typical Method/Condition | Rationale/Importance |
| Biological Matrix | Human Plasma/Serum | Primary matrices for pharmacokinetic studies. pacificbiolabs.com |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | To remove interferences and concentrate the analyte. nih.gov |
| Chromatography | Reversed-Phase UHPLC (e.g., C18 column) with gradient elution | To achieve rapid and efficient separation of the analyte and metabolites. mdpi.com |
| Detection | Triple Quadrupole MS with Electrospray Ionization (ESI) in MRM mode | For high sensitivity and selectivity. nih.govmdpi.com |
| Internal Standard (IS) | A stable isotope-labeled version of this compound or a structural analog | To correct for variability in sample processing and instrument response. mdpi.com |
| Calibration Range | To cover the expected in vivo concentration range | To ensure accurate quantification across the pharmacokinetic profile. |
Reference Standard Development and Availability
The availability of a well-characterized reference standard is a cornerstone of any quantitative analytical method. brammerstandard.combam.de A reference standard is a highly purified compound against which samples of unknown concentration are compared. For this compound, its inclusion in the Japanese Pharmacopoeia (JP) indicates that an official reference standard exists. drugfuture.compmrj-rs.jpmhlw.go.jppmda.go.jp
The development and certification of a reference standard is a rigorous process. brammerstandard.combam.denih.gov It typically involves:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree.
Identity Confirmation: A battery of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are used to confirm the chemical structure of the compound.
Purity Assessment: The purity of the standard is determined using methods like HPLC, Gas Chromatography (GC), and quantitative NMR (qNMR). The presence of any impurities is quantified. industry.gov.au
Certification: The certified value of the reference standard is assigned, along with an uncertainty value, based on the results of the characterization and purity analysis. The process is often conducted under an accredited quality system, such as ISO 17034. bam.de
Clinical and Translational Research Perspectives
Early-Phase Clinical Trials (Phase I and II)
Safety and Tolerability Assessment in Human Subjects
There is no publicly available data from Phase I clinical trials to detail the safety and tolerability of Dimorpholamine in human subjects. Such studies are essential first-in-human trials designed to evaluate a new drug's safety profile, including the identification of a safe dosage range and any potential side effects.
Preliminary Efficacy Evaluation in Target Conditions
Information regarding Phase II clinical trials, which would provide a preliminary assessment of this compound's effectiveness in patients with specific medical conditions, is not available. These studies are crucial for establishing proof-of-concept and for determining the appropriate dosage for later-stage trials.
Advanced-Phase Clinical Trials (Phase III)
Confirmation of Efficacy and Comparative Studies
No records of Phase III clinical trials for this compound were found. These large-scale studies are necessary to confirm the drug's efficacy, monitor side effects, and compare it to commonly used treatments. The absence of this data means that the therapeutic benefit of this compound has not been substantiated through rigorous, large-scale human trials.
Comprehensive Safety Profile Establishment
Without the extensive data collection from Phase III trials, a comprehensive safety profile for this compound in a broad patient population has not been established in the public domain.
Post-Market Surveillance and Real-World Evidence (Phase IV)
There is no information available concerning Phase IV studies or post-market surveillance of this compound. These studies are conducted after a drug has been approved and marketed to gather more information on its long-term risks, benefits, and optimal use in a real-world setting.
Ethical Considerations in Human Research
The ethical conduct of human research is paramount in the development of any new therapeutic agent, including this compound. This involves a steadfast commitment to protecting the rights, safety, and well-being of all clinical trial participants. Key ethical principles that guide this research include respect for persons, beneficence, and justice. ctfassets.net These principles are operationalized through robust informed consent processes and stringent oversight by Institutional Review Boards (IRBs).
Informed consent is a fundamental ethical requirement in human research, ensuring that individuals have the autonomy to make a voluntary and informed decision about their participation. lindushealth.comvenusremedies.com This process is more than just obtaining a signature on a form; it is an ongoing dialogue between the research team and the participant. ctfassets.netera-decode.eu
For clinical trials involving this compound, the informed consent process must provide potential participants with a comprehensive understanding of the research. This includes clear and understandable information about:
The purpose of the study and the investigational nature of this compound.
The procedures involved, including any randomization and the use of placebos. lindushealth.com
The potential risks and anticipated benefits of participation. venusremedies.com
Alternative treatments that are available.
The voluntary nature of participation and the right to withdraw at any time without penalty. venusremedies.com
To ensure a truly informed decision, researchers should employ strategies to enhance comprehension, such as using plain language, providing ample time for questions, and potentially using audiovisual aids. bu.edu In populations with potential vulnerabilities, extra care must be taken to ensure that consent is not only informed but also free from coercion. bu.edu
Below is an interactive table outlining the key components of a comprehensive informed consent process for a hypothetical this compound clinical trial.
| Component | Description |
| Study Overview | A clear explanation of the research goals and why this compound is being studied. |
| Procedures | Detailed information on all study-related activities, including screenings, treatment schedules, and follow-up visits. |
| Risks and Discomforts | A transparent account of all foreseeable risks, side effects, and discomforts associated with this compound and study procedures. |
| Potential Benefits | An honest description of any potential benefits to the participant or to others, without overstatement. |
| Confidentiality | An explanation of how personal health information will be protected and who will have access to it. venusremedies.com |
| Voluntary Participation | A statement emphasizing that participation is voluntary and that the participant can withdraw at any time. venusremedies.com |
| Contact Information | Providing contact details for the principal investigator and the IRB for any questions or concerns. |
An Institutional Review Board (IRB) is an independent committee formally designated to review and monitor biomedical research involving human subjects. fda.gov The primary purpose of an IRB is to protect the rights and welfare of research participants. fda.gov Any clinical trial involving this compound must receive IRB approval before its initiation.
The IRB's responsibilities include a thorough review of the research protocol, the informed consent document, and any materials provided to potential participants. fda.gov The IRB has the authority to approve, require modifications to, or disapprove research. fda.gov This oversight is not a one-time event; the IRB conducts continuing reviews of the research at least annually. hhs.gov
Key aspects of IRB oversight for this compound research would include:
Risk-Benefit Analysis : The IRB must ensure that the potential risks to participants are minimized and are reasonable in relation to the anticipated benefits. ctfassets.net
Equitable Subject Selection : The IRB will review the recruitment plan to ensure that the selection of participants is fair and just.
Data and Safety Monitoring : The IRB will verify that there is an adequate plan to monitor the data collected to ensure the safety of participants.
Protection of Vulnerable Populations : If the research involves vulnerable populations, such as children or cognitively impaired individuals, the IRB will ensure that additional safeguards are in place.
The following table details the core functions of an IRB in the context of a this compound clinical trial.
| IRB Function | Description |
| Initial Review | Comprehensive review of the research protocol, informed consent form, and other relevant documents before the study begins. hhs.gov |
| Continuing Review | Periodic review of the ongoing research to ensure continued protection of participants' rights and welfare. hhs.gov |
| Review of Amendments | Review and approval of any proposed changes to the research protocol before they are implemented. |
| Unanticipated Problem Reporting | Reviewing and responding to reports of unanticipated problems involving risks to participants or others. |
| Investigator Qualifications | Ensuring that the researchers are qualified and have the necessary resources to conduct the study safely and ethically. |
Translational Medicine Approaches for this compound Development
Translational medicine is a multidisciplinary field that aims to bridge the gap between preclinical research findings and their application in clinical practice. nih.govnih.gov For a new chemical entity like this compound, a robust translational medicine strategy is crucial for efficient and successful development.
The journey of a drug from the laboratory to the clinic is long and complex, with a high rate of failure. nih.gov A key goal of translational research is to improve the predictability of preclinical models and ensure that the most promising candidates, such as this compound, advance to clinical trials with a higher probability of success. nih.gov
This involves the meticulous selection and validation of preclinical models that accurately mimic the human disease condition being targeted by this compound. nih.gov Furthermore, it is essential to establish a clear line of sight from the mechanisms of action observed in preclinical studies to the anticipated clinical effects. The use of physiologically-based pharmacokinetic (PBPK) modeling and simulation can help predict the human pharmacokinetics of this compound based on preclinical data. nih.gov
The table below outlines key strategies for bridging preclinical findings to clinical applications in the development of this compound.
| Strategy | Description |
| Model Selection | Utilizing in vitro and in vivo models that are most relevant to the human disease and the target of this compound. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Integrating preclinical PK/PD data to predict the therapeutic dose range and dosing regimen in humans. |
| Early Human Studies | Designing "first-in-human" studies to validate the preclinical hypotheses regarding the safety, tolerability, and mechanism of action of this compound. |
| Reverse Translation | Using clinical data from early trials to inform and refine ongoing preclinical research. |
A biomarker is a measurable characteristic that can be used as an indicator of a normal biological process, a pathogenic process, or a response to a therapeutic intervention. biocompare.com In the development of this compound, the identification and validation of relevant biomarkers are critical for several reasons.
Biomarkers can help to:
Stratify Patients : Identify patient populations most likely to respond to this compound, enabling more targeted and efficient clinical trials.
Monitor Treatment Efficacy : Provide an early indication of whether this compound is having the desired biological effect, which can be more rapid than waiting for clinical outcomes. nih.gov
Optimize Dosing : Help to determine the optimal dose of this compound that provides the desired therapeutic effect with minimal side effects.
Elucidate Mechanism of Action : Further confirm the mechanism of action of this compound in humans.
The search for biomarkers for this compound would likely involve a multi-pronged approach, including genomics, proteomics, and metabolomics, to identify molecular signatures associated with treatment response. biocompare.com For instance, if this compound targets a specific enzymatic pathway, a downstream product of that pathway could serve as a pharmacodynamic biomarker.
The following table provides examples of potential biomarker categories that could be relevant to the development of this compound.
| Biomarker Category | Potential Application for this compound |
| Pharmacodynamic Biomarker | A molecular or cellular change that occurs as a direct result of this compound's interaction with its target. |
| Predictive Biomarker | A baseline characteristic, such as a genetic mutation, that predicts the likelihood of a patient responding to this compound. |
| Prognostic Biomarker | A biomarker that provides information about the likely course of the disease in an untreated individual. |
| Safety Biomarker | A measurable indicator of potential toxicity or adverse effects associated with this compound. |
Emerging Research Directions and Future Outlook
Novel Therapeutic Indications Exploration
Research into dimorpholamine is expanding beyond its traditional applications, with studies aimed at uncovering its full range of biological activities and therapeutic potential. patsnap.com
Trauma and Emergency Medicine : A significant area of emerging research is the use of this compound in treating blast injuries. A 2024 presentation at the International Forum on Blast Injury Countermeasures highlighted a Japanese study on its effects for lifesaving treatment in the hyperacute phase of such injuries. health.mil The research showed that this compound, a respiration-stimulating drug, improved survival rates in instances of life-threatening respiratory arrest caused by the shock waves from a blast. army.mil This suggests a critical role in far-forward combat environments and civilian mass casualty incidents involving explosions.
Cardiovascular Conditions : this compound has demonstrated potential applications for cardiovascular conditions. smolecule.com Studies have noted its inotropic effects on cardiac muscle, where it enhances the strength of contractions without altering the heart rate. smolecule.com Further investigation is also suggested by studies on the adipocytokine omentin, which was found to inhibit increases in blood pressure in rats induced by agents including this compound, pointing towards complex interactions within the cardiovascular system that warrant deeper exploration. mdpi.compatsnap.com
Neuromuscular Disorders : The compound's ability to modulate neurotransmitter release makes it a candidate for research in neuromuscular disorders. smolecule.com Research has shown that this compound affects neuromuscular junctions, enhancing excitatory postsynaptic potentials by increasing the release of neurotransmitters. smolecule.com This mechanism could have implications for conditions characterized by impaired muscle contraction.
Oncology and Immunology : While still in early stages of consideration, the potential applications of this compound may extend into fields like immunology and oncology. patsnap.com The complete elucidation of its biological activities is a continuing process that may reveal mechanisms applicable to managing chronic diseases or modulating immune responses. patsnap.com
Personalized Medicine Approaches for this compound Therapy
The "one-size-fits-all" approach to medicine is gradually being replaced by personalized medicine, which tailors therapeutic strategies to the individual characteristics of each patient. For this compound, this represents a forward-looking frontier. While specific, published personalized medicine trials for this compound are not yet widespread, the conceptual framework is being laid.
Future research may focus on identifying biomarkers—such as genetic variations or specific protein levels—that could predict a patient's response to this compound. This would be particularly relevant if its use expands into complex diseases like cancer, where personalized nanomedicine aims to tailor treatments to the unique molecular traits of a patient's tumor. nih.gov A patent has mentioned this compound in a list of drugs considered within a framework for creating on-demand, personalized pharmaceutical compositions based on the Biopharmaceutical Classification System. google.com This indicates an alignment of the compound with future manufacturing and therapeutic trends geared towards individualized treatment.
Combination Therapies Involving this compound
To enhance therapeutic outcomes and potentially mitigate adverse effects, researchers are exploring the use of this compound in combination with other drugs. The rationale is to target multiple pathways simultaneously or to have one agent counteract the potential negative effects of another.
In the context of blast injuries, for example, where trauma can lead to a compromised immune response and subsequent infections, a combination therapy approach is logical. army.mil Research has shown that certain antibiotics, like ertapenem, can impede wound infections post-blast. army.mil A future therapeutic regimen in a trauma setting could conceivably involve the administration of this compound to support respiration, alongside antibiotics and antifungals to manage the high risk of infection. army.mil General patent literature also contemplates the use of this compound in both monotherapy and combination therapy regimens for treating conditions associated with abnormal inflammatory responses. google.com
Advanced Delivery Systems Research
Improving how this compound is delivered to its target site in the body is another key area of research. Advanced drug delivery systems (ADDS) can enhance a drug's stability, increase its circulation time, and ensure it is released in a controlled manner, potentially increasing efficacy while minimizing side effects. nih.gov
For this compound, its favorable solubility properties have made it a candidate for formulation into transdermal drug delivery systems, such as patches, which would allow for steady, prolonged administration. smolecule.com Beyond this, researchers could explore encapsulating this compound in various nanocarriers. wiley.com These systems, which are being developed for a wide range of pharmaceuticals, include:
Liposomes : These spherical vesicles can protect the drug from degradation and carry it through the bloodstream. nih.gov
Polymeric Nanoparticles : These can be engineered for targeted release, accumulating in specific tissues. nih.gov
Hydrogels : These can be used for localized delivery, releasing the drug over an extended period. nih.gov
Such advanced delivery systems could be crucial in optimizing the pharmacokinetic and pharmacodynamic profiles of this compound for both existing and novel therapeutic indications. nih.gov
Overcoming Research Challenges and Gaps in Understanding this compound
Despite its promise, there are several challenges and knowledge gaps that researchers must address to fully realize the therapeutic potential of this compound.
A primary challenge is that the full scope of its biological activities and the precise metabolic pathways involved in its breakdown and elimination are not yet completely understood. patsnap.com A deeper understanding of its metabolism is essential for determining its duration of action and clarifying its safety profile. patsnap.com
Furthermore, comprehensive data on its long-term toxicity and environmental impact are not well-documented. ontosight.ai Bridging this gap will require rigorous preclinical and clinical trials to establish safety and efficacy across various medical contexts. patsnap.com
Translating promising laboratory findings into successful clinical therapies is a universal challenge in drug development. mndresearch.blog For this compound, this involves designing robust clinical trials that can definitively demonstrate its benefit, particularly for novel indications like blast injury trauma. Overcoming these hurdles will be critical for expanding the accepted therapeutic uses of this compound and solidifying its role in modern medicine.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Dimorpholamine in pharmaceutical formulations, and how are they validated?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 216 nm is the gold standard for quantification. Use a C18 column, a mobile phase of water:acetone (1:1), and an internal standard (e.g., butyl hydroquinone benzoate) to ensure precision. Validation should include system suitability tests (resolution ≥2.0, RSD ≤1.0%) and linearity checks across expected concentration ranges .
- Key Considerations : Ensure sample preparation follows strict protocols (e.g., vacuum drying, precise dilution) to avoid matrix interference.
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via HPLC and validate stability-indicating methods. Include tests for insoluble particulates (<6.07> JP XIV) and sterility (<4.06>) to ensure formulation integrity .
- Data Analysis : Compare peak area ratios of degraded vs. fresh samples and calculate degradation kinetics (e.g., Arrhenius equation).
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic data across studies be systematically resolved?
- Methodology : Apply triangulation by cross-validating results from in vitro (e.g., solubility assays in N,N-dimethylformamide), in vivo (rodent models), and clinical data. Use meta-analysis tools to assess heterogeneity and publication bias .
- Framework : Employ PICOT (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses. For example: “In X population, does this compound (intervention) compared to Y (control) improve Z outcome within T timeframe?” .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?
- Methodology : Use a mixed-methods approach:
- Quantitative: Dose-response assays with statistical power analysis (e.g., ANOVA for IC50 comparisons).
- Qualitative: Transcriptomic or proteomic profiling to identify pathways affected by this compound .
Q. How can researchers integrate multi-omics data to elucidate this compound’s therapeutic potential?
- Methodology : Combine RNA-seq, metabolomics, and structural data (e.g., molecular docking with C20H38N4O4) using bioinformatics pipelines (e.g., KEGG pathway enrichment). Tools like WolframAlpha can assist in visualizing trends and regression analyses .
- Challenges : Address batch effects via normalization algorithms (e.g., Combat) and validate biomarkers through machine learning models (e.g., random forests) .
Methodological Frameworks
- For Hypothesis Development : Use Bloom’s Taxonomy to craft questions requiring analysis/synthesis (e.g., “To what extent does this compound’s solubility profile influence its bioavailability?”) .
- For Data Collection : Prioritize primary data from controlled experiments over secondary sources. Document workflows rigorously (Question → Search → Source → Synthesis) .
Quality Assurance
- Instrument Calibration : Ensure HPLC systems meet JP XIV specifications (e.g., retention time consistency ±0.5%) .
- Ethical Compliance : For human/animal studies, detail participant selection criteria and obtain IRB approval, referencing guidelines from biomedical research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
